molecular formula C9H19Cl2N3O B1525672 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride CAS No. 1220021-12-4

4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride

Cat. No.: B1525672
CAS No.: 1220021-12-4
M. Wt: 256.17 g/mol
InChI Key: YZFULKNJEGPAII-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride is a chemical compound with the molecular formula C9H19Cl2N3O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form piperazinopyrrolidinones .

Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts. This reaction is carried out under basic conditions and results in the formation of 2-substituted chiral piperazines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A basic structure with two nitrogen atoms in a six-membered ring.

    Pyrrolidine: A five-membered ring containing one nitrogen atom.

    Piperazinopyrrolidinones: Compounds that combine features of both piperazine and pyrrolidine.

Uniqueness

4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride is unique due to its specific structure, which combines elements of both piperazine and pyrrolidine. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-(pyrrolidin-3-ylmethyl)piperazin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O.2ClH/c13-9-7-12(4-3-11-9)6-8-1-2-10-5-8;;/h8,10H,1-7H2,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFULKNJEGPAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CN2CCNC(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride
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4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride
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4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride
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4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride
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4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride
Reactant of Route 6
4-(Pyrrolidin-3-ylmethyl)piperazin-2-one dihydrochloride

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